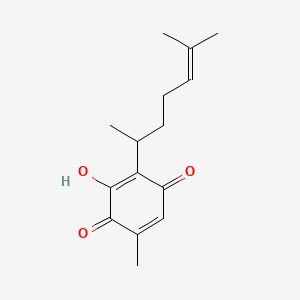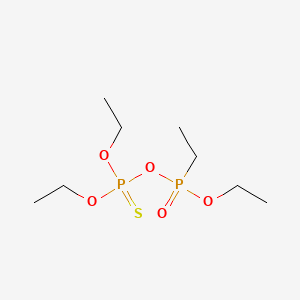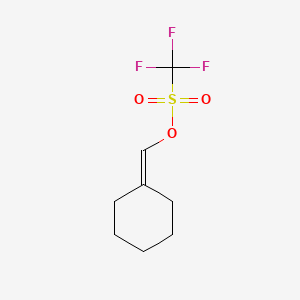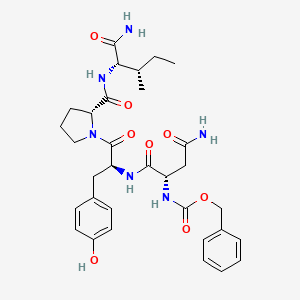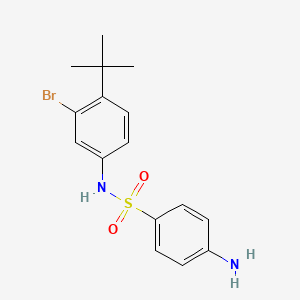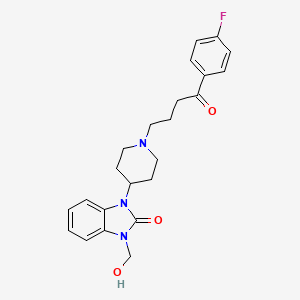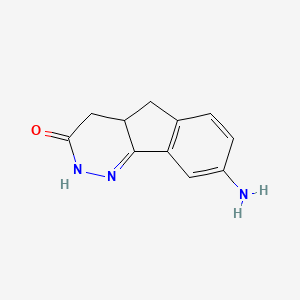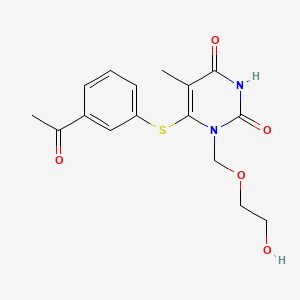
1-((2-Hydroxyethoxy)methyl)-6-((3-(methylcarbonyl)phenyl)thio)thymine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-AcHEPT is a chemical compound that has garnered significant interest in various fields of scientific research Its unique structure and properties make it a valuable subject of study in chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-AcHEPT typically involves a series of chemical reactions that require precise conditions to achieve high yields and purity. One common synthetic route involves the reaction of precursor compounds under controlled temperature and pressure conditions. The use of catalysts and solvents is often necessary to facilitate the reactions and improve efficiency.
Industrial Production Methods
In an industrial setting, the production of 3’-AcHEPT is scaled up using large reactors and automated systems to ensure consistency and quality. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and minimize impurities. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
3’-AcHEPT undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions of 3’-AcHEPT include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.
Major Products Formed
The major products formed from the reactions of 3’-AcHEPT depend on the specific reagents and conditions used For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds
科学的研究の応用
3’-AcHEPT has a wide range of applications in scientific research, making it a valuable tool in various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Researchers utilize 3’-AcHEPT to study cellular processes and molecular interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development and disease treatment.
Industry: 3’-AcHEPT is employed in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3’-AcHEPT involves its interaction with specific molecular targets and pathways within cells. The compound can modulate enzymatic activities, alter signal transduction pathways, and affect gene expression. These interactions result in various biological effects, making 3’-AcHEPT a subject of interest for understanding cellular mechanisms and developing new therapeutic strategies.
類似化合物との比較
Similar Compounds
Several compounds share structural similarities with 3’-AcHEPT, including:
- 3’-AcHEPT analogs
- 3’-AcHEPT derivatives
- Other heterocyclic compounds with similar functional groups
Uniqueness of 3’-AcHEPT
What sets 3’-AcHEPT apart from similar compounds is its unique combination of functional groups and structural features. These characteristics confer specific reactivity and biological activity, making 3’-AcHEPT a versatile and valuable compound for various applications.
特性
CAS番号 |
137897-75-7 |
|---|---|
分子式 |
C16H18N2O5S |
分子量 |
350.4 g/mol |
IUPAC名 |
6-(3-acetylphenyl)sulfanyl-1-(2-hydroxyethoxymethyl)-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H18N2O5S/c1-10-14(21)17-16(22)18(9-23-7-6-19)15(10)24-13-5-3-4-12(8-13)11(2)20/h3-5,8,19H,6-7,9H2,1-2H3,(H,17,21,22) |
InChIキー |
KMERLRPVDCNMIX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=CC(=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


